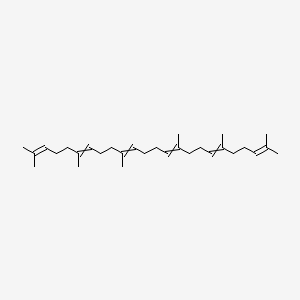

squalene

Description

Squalene (C₃₀H₅₀) is a linear, unsaturated triterpene widely distributed in nature. It serves as a metabolic intermediate in cholesterol biosynthesis and is abundant in shark liver oil, olive oil, and human sebum . Its unique structure—comprising six isoprene units with six double bonds—confers antioxidant, anti-inflammatory, and emollient properties .

Properties

IUPAC Name |

2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGNTYWPHWGJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064767 | |

| Record name | Squalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7683-64-9 | |

| Record name | Squalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Principles and Procedures

Solvent extraction remains the most widely used method for squalene isolation, particularly from plant oils such as amaranth, olive, and palm. The process typically involves:

-

Oil Extraction : Raw materials are treated with non-polar solvents like hexane or petroleum ether to dissolve lipids.

-

Degumming and Deacidification : Impurities (phospholipids, free fatty acids) are removed via alkaline washing or steam distillation.

-

Vacuum Distillation : Squalene is separated from triglycerides under reduced pressure (3 mtorr) and moderate temperatures (180°C) to prevent thermal degradation.

A 1987 protocol for amaranth oil demonstrated a 76% squalene recovery yield using hexane extraction followed by vacuum distillation, achieving a sevenfold concentration. However, co-distillation of fatty acids with squalene in non-deacidified oils reduces purity, necessitating additional refining steps.

Advantages and Limitations

-

Yield : Soxhlet extraction with hexane achieves 4.98 g oil/100 g seeds but only 6.0% squalene in the extract.

-

Purity : Alkali-refined oils improve squalene concentration ninefold but lower recovery to 67.8%.

-

Environmental Impact : Hexane’s toxicity and flammability raise safety concerns, while solvent residues require costly removal.

Supercritical Fluid Extraction (SFE)

Mechanism and Optimization

Supercritical carbon dioxide (SC-CO₂) extraction exploits CO₂’s tunable solubility properties above its critical point (31.1°C, 73.9 bar). Key parameters include:

-

Pressure : Higher pressures (200–300 bar) enhance squalene solubility but increase energy costs.

-

Temperature : Elevated temperatures (60°C) reduce CO₂ density, favoring selective extraction of non-polar compounds.

-

Cosolvents : Ethanol (10–15%) increases polarity, improving yield by 20% in olive pomace oil.

A study on Aquilaria malaccensis leaves compared SC-CO₂ (200 bar, 60°C) to Soxhlet extraction, revealing a 3.97% squalene concentration in SC-CO₂ extracts versus 0.78% with n-hexane.

Comparative Performance

| Parameter | SC-CO₂ (200 bar, 60°C) | Soxhlet (n-Hexane) |

|---|---|---|

| Oil Yield (%) | 13.22 | 45.66 |

| Squalene (%) | 3.97 | 0.78 |

| Solvent Residuals | None | 120 ppm |

SC-CO₂ eliminates toxic solvents and achieves higher squalene purity but requires higher capital investment.

Molecular Distillation with Alkaline Saponification

Patent-Derived Protocols

A patented method (WO2008142175A1) isolates squalene from olive oil deodorizer distillates through:

-

Alkaline Saponification : Oleins are treated with NaOH (0.5:1 base-to-fat ratio) and sodium xylenesulfonate hydrotrope to saponify triglycerides.

-

Centrifugation : Separates saponifiable (soap) and unsaponifiable (squalene-rich) fractions.

-

Molecular Distillation : High-vacuum (0.001 mbar) distillation at 180°C enriches squalene to >98% purity.

This method achieves 75% squalene in the unsaponifiable fraction pre-distillation and >95% post-distillation, outperforming solvent-based techniques.

Purification Enhancements

-

Adsorbent Clays : Treating the unsaponifiable fraction with non-activated earth removes pigments and oxidation products, improving UV stability.

-

Liquid-Liquid Extraction : Water washing reduces polar impurities by 40%.

Hybrid and Emerging Techniques

Membrane-Assisted Extraction

Composite membranes selectively separate squalene from miscella (solvent-oil mixtures), achieving 85% rejection of triglycerides while preserving 92% squalene flux. This method reduces energy use by 30% compared to distillation but remains experimental.

Enzymatic Hydrolysis

Lipases (e.g., Candida rugosa) hydrolyze triglycerides in olive oil, releasing squalene with 89% efficiency under mild conditions (40°C, pH 7). However, enzyme costs limit industrial adoption.

Methodological Comparison and Industrial Scalability

Economic and Technical Trade-Offs

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Hexane + Distillation | 67–76 | 70–85 | 120–150 | High |

| SC-CO₂ | 60–70 | 90–95 | 300–400 | Moderate |

| Molecular Distillation | 75–80 | 95–98 | 200–250 | High |

Scientific Research Applications

Physiological Functions

Squalene exhibits several physiological functions, including:

- Antioxidant Properties : Squalene acts as a potent antioxidant, protecting cells from oxidative stress.

- Anti-inflammatory Effects : It has been shown to reduce inflammation in various models, potentially aiding in the treatment of inflammatory diseases.

- Cardiovascular Health : Squalene can improve lipid profiles by increasing high-density lipoprotein (HDL) levels, contributing to cardiovascular health .

Cancer Prevention

Squalene has demonstrated chemopreventive properties against various cancers. Experimental studies indicate that it can inhibit tumorigenesis in skin, colon, and lung tissues when administered before or during carcinogen exposure. The mechanisms include:

Case Study : In a study involving CD-1 mice treated with a carcinogen, squalene reduced tumor incidence by 26.67% compared to untreated controls .

Immunomodulatory Effects

Recent research highlights squalene's role in modulating immune responses. It enhances the synthesis of anti-inflammatory cytokines (IL-4, IL-10) while reducing pro-inflammatory signals (NF-κB, TNF-α) .

Clinical Application : A study on COVID-19 patients indicated that sublingual squalene microemulsions could reduce mortality and re-hospitalization rates due to its immunomodulatory effects .

Dermatological Uses

Squalene is widely used in cosmetics for its moisturizing and skin-repairing properties. It helps alleviate skin conditions like eczema and dryness by enhancing skin barrier function and promoting healing .

Drug Delivery Systems

Squalene has been explored as a component in drug delivery systems due to its biocompatibility and ability to enhance the stability of emulsions. For instance, squalene-based emulsions have shown promise in delivering analgesics with controlled release profiles .

Data Table: Summary of Squalene Applications

Mechanism of Action

Squalene exerts its effects primarily through its role as a precursor in the biosynthesis of sterols. It undergoes oxidation to form squalene epoxide, which is then cyclized to produce lanosterol. Lanosterol is further processed to form cholesterol and other sterols. Squalene also has antioxidant properties, protecting cells from oxidative damage by scavenging free radicals .

Comparison with Similar Compounds

Dihydroisoprenyl Sulfone (DHIS)

- Structure : DHIS shares squalene’s backbone but contains one additional double bond and altered geometry in the central double bonds .

- Function : DHIS has been explored as a synthetic adjuvant in oil-in-water emulsions. Its structural modifications enhance stability but may reduce biocompatibility compared to squalene .

- Research Findings : Preliminary studies indicate DHIS-based emulsions exhibit adjuvant properties, though their immune response profiles differ from squalene due to altered hydrophobicity .

Farnesene Thermal Dimers

- Structure : Composed of a farnesyl (C15) and geranyl (C10) chain, differing from squalene in hydrocarbon connectivity and branching .

- Function : These dimers mimic squalene’s amphiphilic nature but lack the full triterpene chain length, limiting their efficacy in drug delivery systems .

- Research Findings : Farnesene dimers show moderate adjuvant activity in emulsions but require higher concentrations than squalene to achieve comparable immune responses .

Botryococcene

- Structure : A C30 triterpene with a distinct cyclic structure, unlike squalene’s linear chain .

- Source : Produced by the green alga Botryococcus braunii.

- Function : Botryococcene has been tested as a renewable adjuvant alternative. Its cyclic structure reduces oxidative instability compared to squalene .

- Research Findings : Yeast-derived botryococcene demonstrated adjuvant activity but with lower antibody titers than shark-derived squalene in vaccine formulations .

Bisabosquals

- Structure : Fungal metabolites with a squalene-like backbone modified by oxygenated functional groups .

- Function : Potent inhibitors of squalene synthase (SQS), a key enzyme in cholesterol biosynthesis.

- Research Findings : Bisabosqual A inhibits SQS with IC₅₀ values of 0.43 µg/mL (yeast) and 2.5 µg/mL (rat liver), showing species-specific efficacy . Unlike squalene, bisabosquals exhibit broad-spectrum antifungal activity .

Bisphosphonates

- Structure : Synthetic compounds mimicking diphosphate groups, critical in mevalonate pathway inhibition .

- Function : Inhibit squalene synthase or farnesyl diphosphate synthase, reducing cholesterol synthesis.

- Research Findings: Bisphosphonates lower LDL cholesterol by upregulating hepatic LDL receptors, similar to statins, but with fewer side effects related to non-cholesterol metabolites .

Azasqualenes and Squalene Derivatives

- Structure : Squalene analogs with nitrogen substitutions (e.g., squalene maleimide) or functional groups (e.g., Ellman’s reagent) .

- Function : Irreversible inhibitors of 2,3-oxidosqualene cyclase (OSC), blocking sterol biosynthesis.

- Research Findings : Squalene maleimide inhibits mammalian OSC more effectively than yeast OSC, highlighting enzyme specificity .

Key Structural and Functional Differences

Biological Activity

Squalene is a natural triterpenoid hydrocarbon predominantly found in shark liver oil, olive oil, and various plant sources. It has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides an in-depth exploration of the biological activity of squalene, supported by recent research findings and data tables.

Chemical Structure and Properties

Squalene's unique structure, characterized by multiple double bonds, contributes to its biological activity. It is a precursor in the biosynthesis of cholesterol and other sterols in eukaryotic organisms. Its ability to easily penetrate cell membranes enhances its distribution and efficacy within biological systems .

Antioxidant Activity

Squalene exhibits potent antioxidant properties, which are critical for protecting cellular components from oxidative damage. It can scavenge free radicals and inhibit the formation of reactive oxygen species (ROS), thereby reducing oxidative stress in cells .

Table 1: Antioxidant Effects of Squalene

| Study Reference | Model Used | Findings |

|---|---|---|

| In vitro | Scavenges free radicals; inhibits ROS | |

| Animal models | Reduces oxidative damage in liver tissues | |

| Human studies | Correlates with lower oxidative stress markers |

Anti-inflammatory Properties

Research indicates that squalene can modulate inflammatory responses. It has been shown to inhibit pro-inflammatory cytokines and enhance the expression of antioxidant enzymes through pathways such as the Nrf2-ARE signaling pathway . This action helps mitigate inflammation-related conditions.

Case Study: Squalene in Inflammatory Models

A study investigated squalene's effects on inflammatory markers in a rodent model subjected to induced inflammation. Results demonstrated a significant reduction in inflammatory cytokines (IL-6, TNF-alpha) following squalene treatment, suggesting its potential therapeutic role in managing inflammatory diseases .

Anticancer Activity

Squalene has shown promise as an anticancer agent. Experimental studies reveal its capacity to inhibit tumorigenesis in various cancer models, including skin, colon, and lung cancers. For instance, squalene reduced lung tumor multiplicity by 5% and colonic aberrant crypt foci formation by 70% in animal studies .

Table 2: Anticancer Effects of Squalene

| Cancer Type | Study Reference | Effect Observed |

|---|---|---|

| Lung | 5% reduction in tumor multiplicity | |

| Colon | 70% decrease in aberrant crypt foci | |

| Skin | Inhibition of chemically induced tumors |

The biological activities of squalene are mediated through several mechanisms:

- Gene Expression Modulation : Squalene influences gene expression related to lipid metabolism and antioxidant defenses. It decreases hepatic cholesterol and triglycerides through transcriptional regulation .

- Cell Membrane Interaction : Its ability to integrate into cell membranes enhances cellular signaling pathways that regulate stress responses and inflammation .

- Synergistic Effects : When combined with other bioactive compounds, squalene's effects can be amplified, leading to enhanced health benefits .

Safety and Toxicology

Squalene is generally regarded as safe for consumption and topical application. Toxicological assessments indicate that it does not exhibit genotoxic properties or significant adverse effects at relevant concentrations .

Chemical Reactions Analysis

Ozonolysis Mechanism

Squalene reacts with ozone through the Criegee mechanism , involving three key stages :

-

Primary ozonide formation : Ozone adds across a double bond, creating an unstable primary ozonide (POZ)

-

POZ decomposition :

-

Secondary reactions :

The reaction exhibits no double bond selectivity , with all six sites being equally reactive .

Volatile Reaction Products (VRPs)

Key VRPs identified across experimental systems:

Data compiled from 24 experimental systems in source

Particulate-Phase Products

Extended ozonolysis generates high molecular weight compounds through:

Reaction Kinetics & Environmental Factors

Analytical Characterization Methods

-

HR-MS : Detected 1,300+ molecular formulas from squalene ozonolysis

-

COBRA Modeling : Predicted 83% of observed products through 12 reaction rules

Secondary Reaction Pathways

Squalene oxidation products undergo further transformations:

-

OH Radical Reactions :

-

Surface-Mediated Reactions :

This comprehensive analysis demonstrates squalene's complex reaction landscape, with implications for indoor air quality management and atmospheric chemistry modeling. The combination of experimental data and computational modeling provides robust mechanistic insights, though challenges remain in fully characterizing the particulate-phase products and their health impacts.

Q & A

Q. What advanced analytical methods are revolutionizing squalene research?

- Methodological Answer : Supercritical CO₂ extraction (e.g., Group Contribution Equation of State simulations) purifies squalene from olive oil distillates to 90% purity, validated by phase composition analysis . Molecular dynamics simulations (e.g., DSSP analysis of squalene-AMP complexes) predict interaction stability, guiding drug delivery designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.